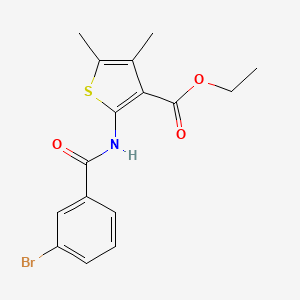

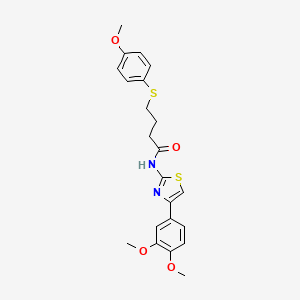

![molecular formula C15H12BrNO2S2 B2960762 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide CAS No. 2034257-00-4](/img/structure/B2960762.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has no household use . It can be synthesized from 3-methyl-benzo[b]thiophene .

Synthesis Analysis

Benzo[b]thiophene can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene consists of a fused ring system, made up of a benzene ring and a thiophene ring .Chemical Reactions Analysis

Benzo[b]thiophene undergoes various reactions. For instance, it can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .Physical And Chemical Properties Analysis

Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .科学的研究の応用

Synthesis and Characterization

- Novel thiophene derivatives have been synthesized and characterized, showing potential for various applications in materials science and pharmaceutical chemistry. For instance, the synthesis of thiourea derivatives demonstrates significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, which highlights their potential as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates further expands the chemical toolkit for creating biologically interesting compounds (Singh, Lakhan, & Singh, 2017).

Antimicrobial Activity

- The antimicrobial evaluation of synthesized thiophene derivatives indicates their potential as novel anti-microbial agents. Their structure-activity relationship, especially the presence of halogen atoms, significantly influences their antibacterial efficacy. These findings open new avenues for developing antibacterial agents with specific mechanisms of action against resistant strains (Talupur, Satheesh, & Chandrasekhar, 2021).

Electronic and Optical Properties

- Research on 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has shed light on their electronic and nonlinear optical properties, which could be crucial for the development of new materials in electronics and photonics. The study of their electronic delocalization and hyperpolarizability offers insights into designing compounds with tailored optical properties for specific applications (Ahmad et al., 2021).

Antifungal Activity

- The exploration of thiophene derivatives for antifungal activity reveals their potential use in addressing fungal infections. Synthesized compounds have shown varying degrees of efficacy against fungal strains, indicating the importance of structural modifications to enhance their antifungal properties. This research contributes to the ongoing search for more effective antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008).

Advanced Synthesis Techniques

- Innovative synthesis techniques have been developed for thiophene derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, the use of copper(I) thiophen-2-carboxylate for efficient cyclotrimerization of bicyclic vic-bromostannylalkenes showcases the potential of thiophene derivatives in complex organic reactions, paving the way for the creation of novel organic compounds with unique structures and properties (Borsato et al., 2002).

Safety And Hazards

Benzo[b]thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S2/c16-9-5-14(20-7-9)15(19)17-6-12(18)11-8-21-13-4-2-1-3-10(11)13/h1-5,7-8,12,18H,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZNBRBAZDJTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CS3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

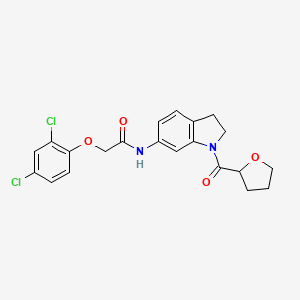

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)

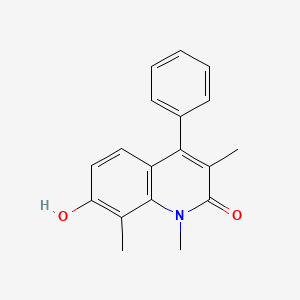

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

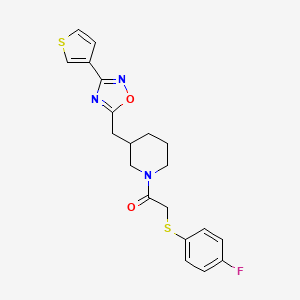

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)

![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)